Cas no 345971-25-7 (2-(5-formyl-1H-pyrrol-2-yl)acetic acid)

2-(5-Formyl-1H-pyrrol-2-yl)acetic acid is a versatile heterocyclic compound featuring both a formyl group and a carboxylic acid functional group on a pyrrole scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals, agrochemicals, and materials science. The aldehyde group enables condensation reactions, while the carboxylic acid allows for further derivatization or conjugation. Its pyrrole core is significant in porphyrin and macrocycle synthesis. The compound’s reactivity and bifunctional nature offer flexibility in designing tailored molecular architectures. High purity and well-defined reactivity ensure consistent performance in research and industrial applications.
2-(5-formyl-1H-pyrrol-2-yl)acetic acid structure
345971-25-7 structure
Product Name:2-(5-formyl-1H-pyrrol-2-yl)acetic acid
CAS No:345971-25-7
MF:C7H7NO3
MW:153.135381937027
CID:302631
PubChem ID:45083782
Update Time:2025-06-27

2-(5-formyl-1H-pyrrol-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2-aceticacid, 5-formyl-
    • 1H-Pyrrole-2-acetic acid, 5-formyl- (9CI)
    • 2-(5-formyl-1H-pyrrol-2-yl)acetic acid
    • (5-Formyl-1H-pyrrol-2-yl)acetic acid
    • DTXSID00665496
    • 345971-25-7
    • Z1216832584
    • EN300-1716896
    • Inchi: 1S/C7H7NO3/c9-4-6-2-1-5(8-6)3-7(10)11/h1-2,4,8H,3H2,(H,10,11)
    • InChI Key: DWFQTXDHXLWUEU-UHFFFAOYSA-N
    • SMILES: OC(CC1=CC=C(C=O)N1)=O

Computed Properties

  • Exact Mass: 153.04261
  • Monoisotopic Mass: 153.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.2A^2
  • XLogP3: 0

Experimental Properties

  • PSA: 70.16

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Additional information on 2-(5-formyl-1H-pyrrol-2-yl)acetic acid

Introduction to 2-(5-formyl-1H-pyrrol-2-yl)acetic acid (CAS No: 345971-25-7)

2-(5-formyl-1H-pyrrol-2-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No) 345971-25-7, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the pyrrole derivatives family, characterized by its unique structural and functional properties. The presence of a formyl group at the 5-position and an acetic acid moiety at the 2-position endows it with distinct reactivity and potential applications in medicinal chemistry.

The molecular structure of 2-(5-formyl-1H-pyrrol-2-yl)acetic acid consists of a pyrrole ring substituted with a formyl group and connected to an acetic acid side chain. This configuration makes it a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds. The formyl group (-CHO) is highly reactive, enabling condensation reactions with various nucleophiles, while the acetic acid moiety (-COOH) contributes to its solubility in polar solvents and potential biological activity.

In recent years, 2-(5-formyl-1H-pyrrol-2-yl)acetic acid has garnered attention due to its role in synthesizing biologically active molecules. Pyrrole derivatives are well-known for their pharmacological significance, with applications ranging from antimicrobial agents to anticancer drugs. The formyl group in this compound can be exploited to form Schiff bases, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

One of the most compelling aspects of 2-(5-formyl-1H-pyrrol-2-yl)acetic acid is its utility as a building block in drug discovery. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its potential in generating inhibitors of enzymes involved in cancer progression. The pyrrole core is particularly valuable due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

The acetic acid side chain of 2-(5-formyl-1H-pyrrol-2-yl)acetic acid enhances its solubility in aqueous environments, making it suitable for formulation into drug delivery systems. This property is crucial for developing oral or injectable medications, where bioavailability is a key consideration. Additionally, the compound’s ability to undergo further functionalization allows chemists to tailor its properties for specific applications.

Recent advancements in synthetic methodologies have expanded the applications of 2-(5-formyl-1H-pyrrol-2-yl)acetic acid. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the introduction of aryl or heteroaryl groups at the 5-position of the pyrrole ring, enhancing its diversity and utility. These modifications have led to the discovery of new derivatives with improved pharmacological profiles.

The compound’s role in medicinal chemistry extends beyond simple intermediates. It serves as a scaffold for designing molecules that mimic natural products or target specific pathological mechanisms. For example, researchers have explored its potential in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The formyl group’s ability to participate in Michael additions or condensation reactions makes it particularly useful for constructing complex molecular architectures.

In conclusion, 2-(5-formyl-1H-pyrrol-2-yl)acetic acid (CAS No: 345971-25-7) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthesizing biologically active molecules. As synthetic chemistry continues to evolve, the applications of this compound are expected to expand, contributing to the development of novel therapeutics that address unmet medical needs.

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